molecular formula C23H38N4O B5957596 1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1-methylpyrazol-4-yl)propan-1-one

1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1-methylpyrazol-4-yl)propan-1-one

Cat. No.: B5957596
M. Wt: 386.6 g/mol
InChI Key: OGXVRCXORVLOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[45]decan-2-yl]-3-(1-methylpyrazol-4-yl)propan-1-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1-methylpyrazol-4-yl)propan-1-one involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with other reagents to form the final product . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic center, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1-methylpyrazol-4-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes, thereby affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other spirocyclic compounds such as 2,8-diazaspiro[4.5]decan-1-one derivatives . Compared to these compounds, 1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1-methylpyrazol-4-yl)propan-1-one has unique structural features that may confer different biological activities and chemical reactivity.

Properties

IUPAC Name

1-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1-methylpyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N4O/c1-25-17-21(16-24-25)8-9-22(28)27-15-12-23(19-27)11-5-13-26(18-23)14-10-20-6-3-2-4-7-20/h16-17,20H,2-15,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXVRCXORVLOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)N2CCC3(C2)CCCN(C3)CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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